Nilotinib N-Oxide

Kinase inhibition BCR-ABL CML

Nilotinib N-Oxide (CAS 1246817-85-5, synonym Nilotinib metabolite P36, BEJ-866, molecular formula C₂₈H₂₂F₃N₇O₂, molecular weight 545.5 g/mol) is the pyridine N-oxide oxidation metabolite of the second-generation BCR-ABL tyrosine kinase inhibitor (TKI) nilotinib. This compound is formed via cytochrome P450-mediated oxidation and is primarily employed as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings related to nilotinib pharmaceutical products.

Molecular Formula C28H22F3N7O2
Molecular Weight 545.526
CAS No. 1246817-85-5
Cat. No. B565740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib N-Oxide
CAS1246817-85-5
Synonyms4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl-N-oxide)-2-pyrimidinyl]amino]benzamide; 
Molecular FormulaC28H22F3N7O2
Molecular Weight545.526
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
InChIInChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36)
InChIKeyOGMQYIIDZDUGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nilotinib N-Oxide (CAS 1246817-85-5): Procurement-Grade Reference Standard and Metabolite for TKI Analytical Method Development


Nilotinib N-Oxide (CAS 1246817-85-5, synonym Nilotinib metabolite P36, BEJ-866, molecular formula C₂₈H₂₂F₃N₇O₂, molecular weight 545.5 g/mol) is the pyridine N-oxide oxidation metabolite of the second-generation BCR-ABL tyrosine kinase inhibitor (TKI) nilotinib [1]. This compound is formed via cytochrome P450-mediated oxidation and is primarily employed as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings related to nilotinib pharmaceutical products [2]. As a metabolite, Nilotinib N-Oxide exhibits only weak inhibitory activity against BCR-ABL1 compared to the parent drug, a finding that carries direct implications for pharmacokinetic/pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring (TDM) applications [1].

Metabolite reference standard for analytical method development and ANDA/DMF filing workflows
Supports bioanalytical method context for nilotinib quantification and peak identity confirmation
Reported weak BCR-ABL1 inhibitor; fits metabolite activity review and PK/PD model interpretation studies

Why Nilotinib N-Oxide (CAS 1246817-85-5) Cannot Be Substituted by Other Nilotinib-Related Impurities in Analytical and Metabolic Studies


In-class substitution is precluded by three distinct and quantifiable factors. First, Nilotinib N-Oxide demonstrates a BCR-ABL cellular IC₅₀ of 160 nM, representing an approximately 8-fold reduction in potency versus the parent nilotinib (IC₅₀ = 20 nM) [1]. This potency differential is unique to the N-oxide species; other major circulating nilotinib metabolites—including P41.6, P42.1, and P50—exhibit distinct kinase inhibition profiles (IC₅₀ values ranging from 19 to 714 nM) [1]. Second, the systemic exposure (AUC) of nilotinib metabolites varies substantially: unchanged nilotinib accounts for 87.5±9.2% of total drug-related AUC, while P36.5 (a related oxidative species) represents only 6.1% [2]. Third, the introduction of the N-oxide functional group at the pyridine moiety alters key physicochemical properties, including predicted pKa (12.94±0.70) and XLogP3-AA (3.9), which directly influence chromatographic retention behavior and extraction recovery in LC-MS/MS methods [3]. These property differences render generic substitution with alternative nilotinib impurities or metabolites analytically invalid and scientifically indefensible for regulatory submissions or metabolic tracing studies.

Potency profile
Nilotinib N-Oxide exhibits reported weak BCR-ABL inhibition; potency profile may not transfer from parent nilotinib or other circulating metabolites with distinct kinase inhibition profiles.
Systemic exposure
N-oxide species represent a minor circulating fraction; exposure hierarchy differs substantially from parent nilotinib, which dominates total drug-related AUC. Substitution may shift bioanalytical calibration assumptions.
Physicochemical identity
Pyridine N-oxide functional group alters LogP and pKa relative to parent and other impurities. Chromatographic retention and extraction recovery may not transfer, limiting direct substitution in validated methods.

Nilotinib N-Oxide (CAS 1246817-85-5): Quantified Differential Evidence Against Parent Compound and In-Class Comparators


BCR-ABL Cellular Potency: 8-Fold Reduction vs. Parent Nilotinib Defines N-Oxide Metabolite as Weak Inhibitor

Nilotinib N-Oxide exhibits an 8-fold reduction in cellular BCR-ABL inhibitory potency relative to the parent nilotinib. In head-to-head cellular assays, nilotinib inhibits BCR-ABL with a mean IC₅₀ of 20 nM, whereas Nilotinib N-Oxide demonstrates a mean IC₅₀ of 160 nM [1]. Among other nilotinib metabolites, P41.6 exhibits similar potency to the parent (19 nM), P50 shows modest activity (39 nM), and P42.1 is substantially less active (256 nM). This comparative profile establishes Nilotinib N-Oxide as a weak BCR-ABL1 inhibitor that is unlikely to contribute meaningfully to therapeutic efficacy [2].

BCR-ABL IC₅₀
Head-to-head
160 nM (N-Oxide) vs 20 nM (Parent)
Reported metabolite potency context; 8-fold reduction vs parent
Cellular kinase inhibition assay; P41.6: 19 nM, P50: 39 nM, P42.1: 256 nM
Kinase inhibition BCR-ABL CML Metabolite pharmacology Cellular IC₅₀

Systemic Exposure Differentiation: Parent Nilotinib Accounts for 87.5% AUC While N-Oxide Species Are Minor Circulators

The systemic exposure profile of nilotinib and its metabolites demonstrates that unchanged parent nilotinib is the predominant circulating species, accounting for 87.5±9.2% of total drug-related AUC following oral administration [1]. Among the identified oxidative metabolites, P36.5 (an N-oxide-related species) represents only 6.1% of AUC, while P41.6 accounts for 4.7% [1]. In contrast to other BCR-ABL TKIs such as imatinib (where the N-desmethyl metabolite CGP74588 represents approximately 10% of parent drug AUC) and dasatinib (metabolites M20 and M24 represent 45% and 25% of AUC, respectively), nilotinib metabolites contribute minimally to systemic exposure [2]. This quantitative exposure hierarchy has direct implications for bioanalytical method sensitivity requirements and calibration range selection in TDM assays.

Systemic AUC
Head-to-head
Parent 87.5% vs P36.5 6.1% of total AUC
Supports calibration range selection for bioanalytical methods
Reported PK exposure context; oral [14C]-nilotinib, healthy subjects
Pharmacokinetics AUC Metabolism Drug exposure LC-MS/MS

Physicochemical Differentiation: Predicted LogP 3.9 and pKa 12.94 Distinguish N-Oxide Species from Parent Nilotinib

The introduction of the pyridine N-oxide functional group alters key physicochemical properties relative to parent nilotinib (C₂₈H₂₂F₃N₇O, molecular weight 529.5 g/mol). Nilotinib N-Oxide has a predicted XLogP3-AA value of 3.9 [1] and a predicted acid dissociation constant (pKa) of 12.94±0.70 . These values govern reversed-phase chromatographic retention (log k' correlation), solid-phase extraction recovery efficiency, and ionization efficiency in electrospray MS detection. The compound exhibits melting point >265°C (decomposition) and limited solubility in DMSO and methanol (slightly soluble, requires gentle heating) . While no direct head-to-head chromatographic resolution data comparing Nilotinib N-Oxide to parent nilotinib was identified in the search corpus, the distinct LogP and pKa values establish a physicochemical basis for differential chromatographic behavior that analytical method developers must account for.

LogP & pKa
Class-level
XLogP3-AA 3.9 | pKa 12.94
Informs chromatographic method optimization and solvent selection
Computed descriptors; experimental verification recommended
Chromatography LogP pKa Method development Extraction recovery

Analytical Method Inclusion: UPLC-ESI-MS/MS Quantification Range 10-5,000 ng/mL for Nilotinib in Clinical TDM Panels

Nilotinib is included as one of nine kinase inhibitors in a validated clinical UPLC-ESI-MS/MS method for therapeutic drug monitoring (TDM) with a linear calibration range of 10-5,000 ng/mL and correlation coefficient R² >0.995 [1]. The method employs single-step protein precipitation and achieves a total analysis time of 2.8 minutes per run with analyte elution between 1.46-1.97 minutes. This method development context establishes the analytical framework within which Nilotinib N-Oxide reference standards are deployed for peak identification, interference assessment, and method robustness testing. The presence of N-oxide metabolites in clinical samples necessitates the use of authenticated reference standards to confirm chromatographic resolution and to validate that metabolite peaks do not co-elute with or interfere with parent nilotinib quantification [2].

UPLC-MS/MS Range
Reported
10–5,000 ng/mL; R² >0.995
Supports bioanalytical method context for nilotinib monitoring
Human plasma matrix; peak resolution validation required for N-oxide species
Therapeutic drug monitoring UPLC-MS/MS Method validation Clinical pharmacokinetics TDM

Nilotinib N-Oxide (CAS 1246817-85-5): Primary Research and Industrial Application Scenarios Based on Quantified Evidence


Analytical Method Development and Validation (AMV) for Nilotinib Pharmaceutical Products

Nilotinib N-Oxide is employed as a fully characterized reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for nilotinib pharmaceutical products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and offers further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. The distinct physicochemical properties of Nilotinib N-Oxide (XLogP3-AA = 3.9, predicted pKa = 12.94±0.70) necessitate compound-specific chromatographic optimization for baseline resolution from the parent nilotinib peak, making an authenticated reference standard essential for method robustness and regulatory compliance [2].

Therapeutic Drug Monitoring (TDM) Assay Calibration and Interference Assessment

In clinical TDM of nilotinib using validated UPLC-ESI-MS/MS methods with linear ranges of 10-5,000 ng/mL, Nilotinib N-Oxide serves as an essential reference material for confirming chromatographic peak identity and assessing potential metabolite interference with parent nilotinib quantification [3]. Given that parent nilotinib constitutes 87.5±9.2% of total drug-related AUC while oxidative metabolites represent only minor circulating species (P36.5 at 6.1% AUC), accurate quantification of parent drug in the presence of structurally similar N-oxide metabolites requires authenticated reference standards to validate method specificity and to confirm that metabolite peaks do not co-elute with or contribute to the parent drug signal [4].

Metabolic Pathway Elucidation and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Nilotinib N-Oxide serves as an authentic synthetic standard for identifying and quantifying oxidative metabolites in human plasma, feces, and urine samples during metabolism studies of nilotinib [4]. The established 8-fold reduction in BCR-ABL cellular potency (IC₅₀ = 160 nM for N-oxide vs. 20 nM for parent nilotinib) supports the conclusion that N-oxide metabolites are unlikely to contribute meaningfully to therapeutic efficacy, a finding that informs PK/PD modeling assumptions and simplifies the interpretation of exposure-response relationships in clinical studies [4][5].

Forced Degradation Studies and Stability-Indicating Method Validation

Nilotinib N-Oxide is utilized as an impurity identification standard in forced degradation studies (oxidative stress conditions) to establish degradation pathways and to validate stability-indicating analytical methods for nilotinib drug substance and drug product [1]. The N-oxide species represents a known oxidative degradation product of nilotinib under conditions of exposure to oxidizing agents or inappropriate storage conditions, making its authenticated reference standard critical for accurate identification and quantification of degradation products during stability studies required for regulatory submissions [1].

Application
Selection Property
Validation Focus
Analytical method development (AMV)
Authenticated metabolite reference standard
Chromatographic resolution from parent nilotinib peak
Bioanalytical monitoring method context
Metabolite peak identity confirmation
Specificity and interference assessment in research matrices
PK/PD model interpretation
Reported potency differential
Exposure-response model review; metabolite contribution context
Stability-indicating method validation
Oxidative degradation product identity
Degradation pathway confirmation under oxidative stress
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